4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane
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Overview
Description
4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane is a spirocyclic compound with the molecular formula C10H19NO. It contains a spiro junction where a nitrogen atom and an oxygen atom are part of the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane can be achieved through several synthetic routes. One common method involves the intramolecular cyclization of suitable precursors under specific reaction conditions. For instance, the cyclization of 1-oxa-4-azaspiro[4.4]nonane derivatives can be carried out using various reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound typically involve optimized synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to facilitate the cyclization reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane include other spirocyclic compounds such as:
- 1-Oxa-4-azaspiro[4.4]nonane
- 1-Thia-4-azaspiro[4.4]nonane
- 1-Oxa-6-azaspiro[4.4]nonane
Uniqueness
This compound is unique due to its specific structural features, including the presence of an isopropyl group and the spiro junction involving nitrogen and oxygen atoms.
Biological Activity
4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula: C10H19NO
- Molecular Weight: 169.26 g/mol
- CAS Number: 74379-49-0
Synthesis
The synthesis of this compound can be achieved through various methods, including radical cyclization techniques. For instance, a domino radical bicyclization approach has been utilized to construct the spirocyclic framework effectively, yielding moderate amounts of the desired compound alongside other derivatives .
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that compounds with a similar spirocyclic structure exhibit significant anticancer and antimicrobial properties by modulating these targets .
Anticancer Activity
Research indicates that derivatives of spirocyclic compounds, including those containing the 1-oxa-4-azaspiro skeleton, demonstrate promising anticancer activities. For example, a related study on 1-oxa-4-azaspiro[4.5]deca-dienes showed that several derivatives had IC50 values below 0.20 μM against various cancer cell lines, indicating potent antiproliferative effects .
Compound | Cell Line | IC50 (μM) |
---|---|---|
11h | A549 | 0.18 |
11d | MDA-MB-231 | 0.09 |
11k | HeLa | 0.08 |
Antimicrobial Activity
In addition to anticancer properties, spirocyclic compounds have been evaluated for their antimicrobial effects. A study on Mannich bases derived from spiroheterocycles demonstrated notable antibacterial and antifungal activities, suggesting that modifications to the spirocyclic framework can enhance biological efficacy against pathogens .
Case Studies
- Antitumor Activity : A series of novel derivatives based on the spirocyclic structure were synthesized and tested for their anticancer properties against different cell lines, including MDA-MB-231 and HeLa. The results showed that certain derivatives exhibited superior antiproliferative effects compared to standard chemotherapy agents like bendamustine .
- Antimicrobial Evaluation : The synthesis of Mannich bases from 2-arylidine derivatives of spiro compounds resulted in several candidates with high antimicrobial activity, showcasing the potential application of these compounds in treating infections .
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
4-propan-2-yl-1-oxa-4-azaspiro[4.4]nonane |
InChI |
InChI=1S/C10H19NO/c1-9(2)11-7-8-12-10(11)5-3-4-6-10/h9H,3-8H2,1-2H3 |
InChI Key |
LNTSVMMOHIUIHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCOC12CCCC2 |
Origin of Product |
United States |
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